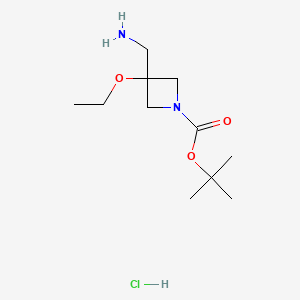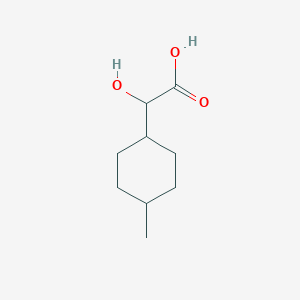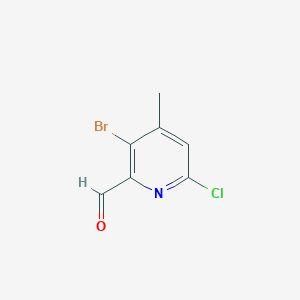![molecular formula C8H8N4 B15320988 Imidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B15320988.png)
Imidazo[1,2-a]pyridine-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-a]pyridine-2-carboximidamide is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-a]pyridine family. This compound features a fused ring structure comprising an imidazole ring and a pyridine ring, which imparts unique chemical properties and biological activities[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the condensation of 2-aminopyridine with ethyl 3-bromo-2-oxopropanoate in refluxing ethanol. This reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure settings, to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives[_{{{CITATION{{{_4{Acute and chronic anti-inflammatory evaluation of imidazo 1,2-.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Substitution: Substitution reactions at different positions on the ring structure can lead to the formation of a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with different electronic properties.
Substitution Products: Substituted derivatives with varied biological activities.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.
Biology: It exhibits biological activities, such as anti-inflammatory and antitubercular properties, making it a candidate for drug development[_{{{CITATION{{{_4{Acute and chronic anti-inflammatory evaluation of imidazo 1,2-.
Medicine: Research has explored its use in developing therapeutic agents for treating diseases like tuberculosis and inflammation[_{{{CITATION{{{_4{Acute and chronic anti-inflammatory evaluation of imidazo 1,2-.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
Imidazo[1,2-a]pyridine-2-carboximidamide is compared with other similar compounds, such as imidazo[1,2-a]pyridine-2-carboxylic acid and imidazo[1,2-a]pyridine-2-carbohydrazide[_{{{CITATION{{{4{Acute and chronic anti-inflammatory evaluation of imidazo 1,2-[{{{CITATION{{{_3{Synthesis and cytotoxic activity evaluation of novel imidazopyridine ...](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-023-01073-3). While these compounds share structural similarities, this compound stands out due to its unique functional groups and biological activities.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine-2-carboxylic acid
Imidazo[1,2-a]pyridine-2-carbohydrazide
Other imidazo[1,2-a]pyridine derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C8H8N4 |
|---|---|
Peso molecular |
160.18 g/mol |
Nombre IUPAC |
imidazo[1,2-a]pyridine-2-carboximidamide |
InChI |
InChI=1S/C8H8N4/c9-8(10)6-5-12-4-2-1-3-7(12)11-6/h1-5H,(H3,9,10) |
Clave InChI |
BZNBLMFOZBKSCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CN2C=C1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


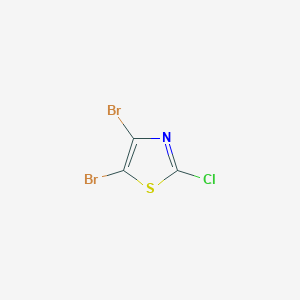
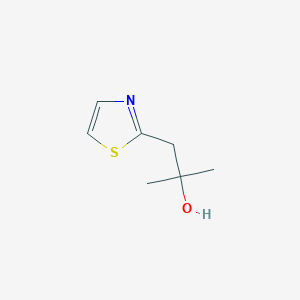
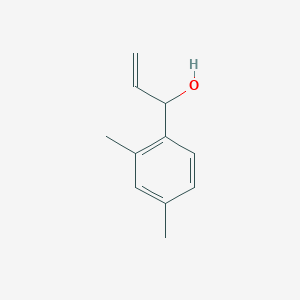
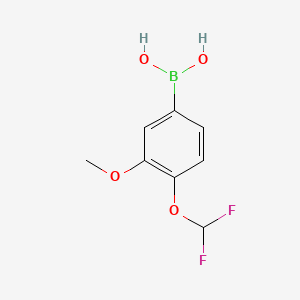
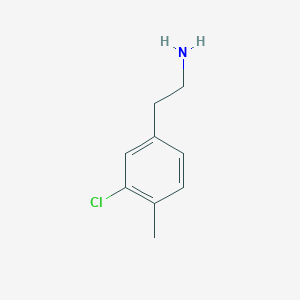
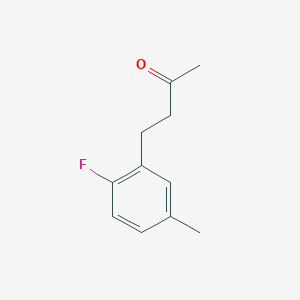
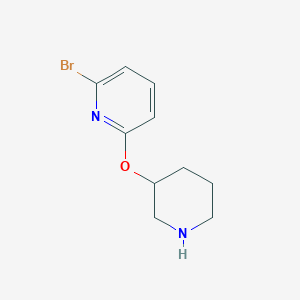
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B15320967.png)
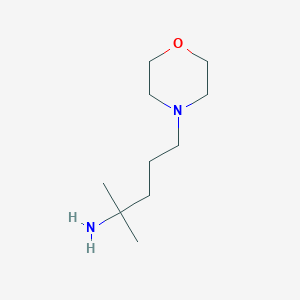
![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)
